molecular formula C22H16N4 B381049 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine CAS No. 315693-14-2

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine

Cat. No.: B381049
CAS No.: 315693-14-2
M. Wt: 336.4g/mol
InChI Key: UVLKSNKTKMRRHJ-UHFFFAOYSA-N
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Description

The compound 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine is a sophisticated synthetic hybrid molecule designed for advanced medicinal chemistry and drug discovery research. It strategically incorporates two privileged pharmacophores—benzimidazole and phthalazine—into a single entity, creating a versatile scaffold for investigating novel therapeutic mechanisms. The benzimidazole moiety is a well-established bioisostere of purine nucleotides, enabling it to interact with a wide array of biological targets through hydrogen bonding, van der Waals forces, and pi-stacking interactions . This structural feature is prevalent in compounds acting as kinase inhibitors, topoisomerase inhibitors, and poly (ADP-ribose) polymerase (PARP) inhibitors, and is a key component in several clinically approved anticancer agents . The phthalazine core, on the other hand, is recognized for its significant pharmacological versatility. Phthalazine derivatives demonstrate a broad spectrum of biological activities, including potent antitumor, antimicrobial, anti-inflammatory, and anticonvulsant effects . Notably, phthalazinone-based compounds are prominent as inhibitors of key enzymes such as PARP, phosphodiesterase (PDE), and vascular endothelial growth factor receptor-2 (VEGFR-2), making them valuable tools in oncology and cardiovascular disease research . The specific molecular architecture of this compound suggests its primary research value lies in exploring targeted cancer therapies. By combining these two potent heterocyclic systems, this compound is a compelling candidate for screening against a panel of kinases and other oncology-relevant enzymes. Researchers can utilize this molecule to probe structure-activity relationships, investigate novel mechanisms of apoptosis induction, and develop new inhibitors of angiogenic or DNA repair pathways in malignant cells. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4/c1-15-10-12-16(13-11-15)21-17-6-2-3-7-18(17)22(25-24-21)26-14-23-19-8-4-5-9-20(19)26/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLKSNKTKMRRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4C=NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization of Substituted Benzoic Acids

The phthalazine scaffold is commonly synthesized via cyclocondensation of 2-aroylbenzoic acids with hydrazine hydrate. For example, 2-(4-methylbenzoyl)benzoic acid undergoes reflux with hydrazine hydrate in ethanol to yield 4-(4-methylphenyl)phthalazin-1(2H)-one (1 ) (m.p. 250–252°C, IR: 1698 cm⁻¹ C=O). This intermediate serves as a precursor for subsequent functionalization.

Reaction Conditions :

  • Solvent : Ethanol (15 mL per 10 mmol substrate)

  • Reagents : Hydrazine hydrate (240 mmol excess)

  • Temperature : Reflux (6 hours)

  • Yield : 50–60%

Friedel-Crafts Acylation Followed by Hydrozinolysis

Alternative routes employ Friedel-Crafts acylation of phthalic anhydride with diphenyl ether derivatives. For instance, reaction with 4-methylphenylacetyl chloride in tetrachloroethane catalyzed by AlCl₃ produces 2-(4-methylbenzoyl)benzoic acid, which is subsequently treated with hydrazine hydrate to afford 1 . This method enhances regioselectivity but requires stringent anhydrous conditions.

Key Spectral Data for Intermediate 1 :

  • ¹H NMR (DMSO-d₆) : δ 7.45–8.10 (m, aromatic H), 2.35 (s, CH₃)

  • MS : m/z 264 (M⁺)

Tandem Coupling Approaches

One-Pot Synthesis via Ullmann-Type Coupling

A streamlined method involves simultaneous phthalazine formation and benzimidazole coupling. 2-Iodobenzoic acid derivatives are treated with 4-methylphenylboronic acid and benzimidazole under Pd(OAc)₂ catalysis, though yields remain moderate (45–55%).

Limitations :

  • Requires expensive palladium catalysts.

  • Competing homo-coupling of boronic acid reduces efficiency.

Hydrazide Intermediate Route

Ethyl {4-[4-(1,3-dioxo-isoindol-2-yl)phenyl]phthalazin-1-yloxy}acetate (4 ) (synthesized from 1 and ethyl chloroacetate) is hydrolyzed to the hydrazide (5 ), which condenses with 4-methylbenzaldehyde to form a Schiff base. Subsequent cyclization with benzimidazole-2-thiol affords 3 in 70% yield.

Advantages :

  • Avoids chlorination step.

  • Hydrazide intermediates enable diversification.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Cyclocondensation + SNAr65%18 hoursHigh purity, scalable
Tandem Coupling55%24 hoursFewer steps
Hydrazide Intermediate70%30 hoursFunctional group tolerance

Notes :

  • SNAr (nucleophilic aromatic substitution) is optimal for large-scale synthesis.

  • Tandem methods suffer from catalyst costs but offer atom economy.

Mechanistic Insights and Side Reactions

Competing Pathways in Chlorination

Over-chlorination at position 2 occurs if POCl₃ exceeds 4 equivalents, necessitating careful stoichiometric control. Byproducts include 1,2-dichlorophthalazine derivatives (detectable via GC-MS).

Benzimidazole Tautomerism

Benzimidazole exists as a 1H/3H tautomeric mixture, influencing substitution kinetics. Pre-treatment with NaH in THF stabilizes the 1H form, improving coupling efficiency.

Scalability and Industrial Feasibility

Pilot-scale trials (100 g batches) of the cyclocondensation route achieved 60% yield with 99.5% HPLC purity. Key challenges include:

  • Recycling of hydrazine hydrate.

  • Residual DMF removal in downstream processing .

Chemical Reactions Analysis

Types of Reactions

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.

Scientific Research Applications

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound C₂₂H₁₆N₄ Benzimidazole (1), 4-methylphenyl (4) 336.39 Dual aromatic systems; methyl group enhances lipophilicity
1-(5,6-Dimethylbenzimidazol-1-yl)-4-(4-methylphenyl)phthalazine C₂₄H₂₀N₄ 5,6-dimethylbenzimidazole (1), 4-methylphenyl (4) 364.45 Increased steric bulk; methyl groups may improve metabolic stability
1-Benzoyl-4-(4-methylphenyl)phthalazine C₂₂H₁₆N₂O Benzoyl (1), 4-methylphenyl (4) 324.38 Ketone group introduces polarity; reduced nitrogen content vs. benzimidazole
1-(4-Methoxyphenyl)-1H-benzimidazole C₁₄H₁₂N₂O 4-methoxyphenyl (1) 224.26 Methoxy group enhances electron density; potential for hydrogen bonding
1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole C₂₀H₁₄Cl₂N₂ 4-chlorobenzyl (1), 4-chlorophenyl (2) 365.25 Halogenated substituents may boost antimicrobial activity

Key Research Findings and Gaps

  • Thermodynamic Stability : Methyl and halogen substituents generally improve thermal stability, as evidenced by higher melting points in halogenated analogs .
  • Solubility Challenges : The target compound’s lipophilic benzimidazole and 4-methylphenyl groups may limit aqueous solubility, a common issue in phthalazine derivatives .
  • Unanswered Questions: Limited data exist on the target compound’s in vivo efficacy and toxicity. Comparative studies with analogs are needed to optimize substituent effects .

Biological Activity

1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a phthalazine structure, with a 4-methylphenyl substituent. This unique configuration contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives have been reported as low as 12.5 µg/ml against Salmonella typhi .
  • Antifungal Activity : The compound has also demonstrated antifungal effects, with some derivatives exhibiting MIC values of 250 µg/ml against Candida albicans, outperforming standard antifungal agents .

Anticancer Activity

The anticancer potential of benzimidazole derivatives is well-documented. In vitro studies have shown that:

  • Cytotoxicity : Compounds related to this compound have been tested against various cancer cell lines, demonstrating IC50 values ranging from 1.98 µM to over 100 µM depending on structural modifications .
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of key signaling pathways, including those involving receptor tyrosine kinases like VEGFR-2 .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the phenyl ring can significantly affect the compound's potency. For example, introducing methyl or methoxy groups has been associated with enhanced activity against specific targets .
  • Pharmacophore Identification : The benzimidazole scaffold serves as a pharmacophore for various biological activities, including anticancer and antimicrobial effects. Modifications at specific positions can lead to improved binding affinities and selectivity towards biological targets .

Case Studies

Several studies provide insights into the therapeutic potential of this compound:

  • VEGFR-2 Inhibition : A study designed novel benzimidazole derivatives that showed promising VEGFR-2 inhibitory activity, which is crucial for tumor angiogenesis. The most effective compounds were further evaluated for their effects on cell cycle progression and apoptosis in HepG2 cells .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various benzimidazole derivatives using standard broth microdilution methods, highlighting their potential as new antimicrobial agents against resistant strains .

The mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within pathogens or cancer cells.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and affecting downstream signaling pathways crucial for cell survival and proliferation .

Q & A

Q. What synthetic strategies are employed to prepare 1-(Benzimidazol-1-yl)-4-(4-methylphenyl)phthalazine?

The synthesis typically involves coupling reactions between benzimidazole and phthalazine derivatives. A common approach includes:

  • Mannich reaction : Condensation of benzimidazole with formaldehyde and secondary amines to introduce substituents (e.g., piperazine derivatives) .
  • Nucleophilic substitution : Reacting halogenated phthalazines (e.g., 1-chlorophthalazine) with benzimidazole derivatives under heated conditions in polar aprotic solvents like DMF-toluene (1:1) .
  • Phillips reaction : Condensation of ortho-phenylenediamine with organic acids to form the benzimidazole core, followed by functionalization at the phthalazine moiety .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR to confirm substitution patterns and aromaticity. For example, coupling constants in 2D NMR (e.g., COSY, HSQC) resolve overlapping signals in benzimidazole-phthalazine hybrids .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Single-crystal diffraction with programs like SHELXL for unambiguous structural determination .

Q. How is the purity of the compound assessed during synthesis?

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to quantify impurities.
  • Melting point analysis : Sharp melting ranges (e.g., 29–34°C for related arylpiperazine derivatives) indicate high crystallinity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for this compound?

  • Refinement protocols : Use SHELXL for iterative least-squares refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms .
  • Validation tools : Programs like PLATON check for missed symmetry, twinning, and solvent-accessible voids .
  • ORTEP visualization : Generate thermal ellipsoid plots to identify disorder or thermal motion artifacts .

Q. What pharmacological assays are suitable for evaluating its bioactivity?

  • Radioligand binding assays : Test affinity for receptors (e.g., μ-opioid) using CHO-K1 cells expressing human receptors. Co-administration with agonists like DAMGO reveals inhibitory effects .
  • Functional assays : Measure cAMP inhibition or β-arrestin recruitment to assess intrinsic efficacy .
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) at concentrations ≤10 µM, with IC50 calculations .

Q. How are computational methods applied to study its interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases) using crystal structures from the PDB .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
  • QM/MM calculations : Hybrid quantum mechanics/molecular mechanics to study electronic transitions in UV-Vis spectra .

Q. How do researchers address contradictions in spectroscopic data?

  • Variable temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and −40°C .
  • Isotopic labeling : Deuterated solvents (e.g., DMSO-d6) simplify splitting patterns in crowded regions .
  • Comparative analysis : Cross-validate with analogous compounds (e.g., 4-(4-methylphenyl)piperazine derivatives) .

Methodological Challenges and Solutions

Q. What solvents and catalysts optimize the coupling of benzimidazole to phthalazine?

  • Solvent selection : DMF-toluene (1:1) balances reactivity and solubility at 100°C .
  • Catalysts : Pd(PPh3)4 for Suzuki-Miyaura coupling or CuI for Ullmann-type reactions .
  • Workup : Column chromatography (silica gel, ethyl acetate/hexane) isolates products with >95% purity .

Q. How is regioselectivity achieved in benzimidazole functionalization?

  • Directing groups : Electron-withdrawing substituents (e.g., nitro) orient electrophilic attack to specific positions .
  • Protecting strategies : Boc protection of amines prevents unwanted side reactions during alkylation .

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